molecular formula C15H18N2O12P2 B10777921 Phenyl-uridine-5'-diphosphate

Phenyl-uridine-5'-diphosphate

Cat. No.: B10777921
M. Wt: 480.26 g/mol
InChI Key: ZHUWBKDWWGKIEN-FMKGYKFTSA-N
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Description

Phenyl-Uridine-5’-Diphosphate is an organic compound belonging to the class of pyrimidine ribonucleoside diphosphates. It has a molecular formula of C15H18N2O12P2 and a molecular weight of approximately 480.257 Da . This compound is characterized by its unique structure, which includes a phenyl group attached to the uridine moiety through a diphosphate linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl-Uridine-5’-Diphosphate typically involves the phosphorylation of uridine derivatives. One common method includes the use of uridine as a starting material, which undergoes phosphorylation in the presence of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) under controlled conditions . The reaction is usually carried out in an anhydrous solvent like pyridine or dimethylformamide (DMF) to ensure the formation of the diphosphate ester.

Industrial Production Methods: Industrial production of Phenyl-Uridine-5’-Diphosphate often employs biotechnological approaches, such as fermentation using genetically engineered microorganisms. For instance, yeast strains like Saccharomyces cerevisiae can be engineered to produce high yields of uridine diphosphate derivatives through fermentation processes . The fermentation broth is then subjected to purification steps, including chromatography and crystallization, to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: Phenyl-Uridine-5’-Diphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Sodium periodate (NaIO4) or potassium permanganate (KMnO4) are commonly used for oxidation reactions.

    Nucleophiles: Various nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: The major product of oxidation is uridine diphosphate glucuronic acid.

    Substitution: Depending on the nucleophile used, the products can vary, but typically include substituted uridine diphosphate derivatives.

Comparison with Similar Compounds

  • Uridine-5’-Diphosphate
  • Cytidine-5’-Diphosphate
  • Thymidine-5’-Diphosphate
  • Guanosine-5’-Diphosphate

Properties

Molecular Formula

C15H18N2O12P2

Molecular Weight

480.26 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phenyl hydrogen phosphate

InChI

InChI=1S/C15H18N2O12P2/c18-11-6-7-17(15(21)16-11)14-13(20)12(19)10(27-14)8-26-30(22,23)29-31(24,25)28-9-4-2-1-3-5-9/h1-7,10,12-14,19-20H,8H2,(H,22,23)(H,24,25)(H,16,18,21)/t10-,12-,13-,14-/m1/s1

InChI Key

ZHUWBKDWWGKIEN-FMKGYKFTSA-N

Isomeric SMILES

C1=CC=C(C=C1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O

Origin of Product

United States

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